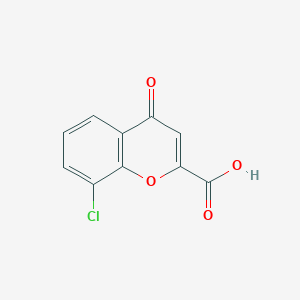![molecular formula C17H13Cl2N3O3S B231249 N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B231249.png)
N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their broad-spectrum biological activities and are widely used in medicine and agriculture as pesticides . The compound is synthesized by reacting 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride .
Vorbereitungsmethoden
The synthesis of N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide involves several steps. The reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride yields the desired amide in good yield . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and various substituted acyl chlorides . The industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and agriculture. In chemistry, it is used as a building block for the synthesis of other biologically active compounds . In biology, it has been studied for its fungicidal activities and has shown moderate activity against various fungal pathogens . In medicine, it is being investigated for its potential therapeutic applications due to its broad-spectrum biological activities . In agriculture, it is used as a pesticide to protect crops from fungal infections .
Wirkmechanismus
The mechanism of action of N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of fungal pathogens through the disruption of their cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the synthesis of essential cellular components in the fungal cells .
Vergleich Mit ähnlichen Verbindungen
N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide is unique compared to other similar compounds due to its specific chemical structure and broad-spectrum biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as 2-amino-5-substituted-1,3,4-thiadiazoles . These compounds also exhibit biological activities but may differ in their specific applications and effectiveness .
Eigenschaften
Molekularformel |
C17H13Cl2N3O3S |
|---|---|
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-12-5-2-10(3-6-12)16(23)20-17-22-21-15(26-17)9-25-14-7-4-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
InChI-Schlüssel |
JHWXCYBRFYTPPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)


![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)










